Cleroindicin D
Overview
Description
Cleroindicin D is a natural product isolated from the aerial parts of the plant Clerodendrum indicum. This compound belongs to a class of molecules known as clerodane diterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cleroindicin D involves several steps, starting from readily available starting materials. One of the key steps in its synthesis is the enantioselective silylation of acyclic and cyclic triols. This process is catalyzed by a small-molecule catalyst, leading to the formation of enantiomerically enriched silyl ethers. The silyl ethers are then subjected to intramolecular conjugative cyclization to form the target hydrobenzofuran structure .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex synthesis and the need for specialized catalysts and reaction conditions. The synthesis typically involves multiple steps, including protection and deprotection of functional groups, cyclization reactions, and purification processes.
Chemical Reactions Analysis
Types of Reactions: Cleroindicin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: Functional groups on the molecule can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like aluminum amalgam or triphenylphosphine.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Cleroindicin F: Formed by the reduction of the hydroperoxyl group in intermediates.
Other Cleroindicins: Various derivatives can be synthesized through different reaction pathways.
Scientific Research Applications
Cleroindicin D has several scientific research applications, including:
Chemistry: Used as a model compound for studying catalytic asymmetric dearomatization reactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activities.
Industry: Limited industrial applications due to the complexity of its synthesis, but it serves as a valuable compound for research and development in pharmaceutical chemistry.
Mechanism of Action
The exact mechanism of action of Cleroindicin D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological activities. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Cleroindicin D is part of a group of compounds known as clerodane diterpenoids. Similar compounds include:
Cleroindicin A: A novel spirocompound isolated from the same plant.
Cleroindicin F: A related compound formed through the reduction of intermediates.
Other Cleroindicins (B, C, E): Each with unique structural features and biological activities.
Uniqueness: this compound stands out due to its specific chemical structure and the complexity of its synthesis. Its potential biological activities and the challenges associated with its synthesis make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRIMXADTYBMJR-BWZBUEFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1(C(CC(=O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@]1([C@@H](CC(=O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Cleroindicin D and how was it confirmed?
A1: this compound is a tricyclic epoxide natural product. Its molecular formula is C16H22O5 and its molecular weight is 294.3 g/mol. The structure of this compound, originally assigned based on spectroscopic data, was later revised and confirmed through a novel stereocontrolled total synthesis. [, ] This synthesis, starting from p-peroxy quinols, allowed for the unambiguous determination of the relative and absolute configuration of this compound. []
Q2: How can this compound be synthesized effectively?
A2: this compound can be synthesized in a highly enantioselective manner using a chiral catalyst to perform a site-selective silylation of a specific 1,2,3-triol intermediate. [] This method offers significant advantages over traditional dihydroxylation approaches, enabling the preparation of enantiomerically enriched silyl-protected triols that are otherwise challenging to obtain. [] The utility of this catalytic process was demonstrated through the total syntheses of not only this compound but also Cleroindicins F and C, highlighting its versatility and effectiveness in natural product synthesis. []
Q3: What are the potential applications of this compound and related compounds in drug discovery?
A3: While the provided research primarily focuses on the isolation, structural elucidation, and synthesis of this compound, its co-isolation with other bioactive compounds like Cleroindicins C and F from Clerodendrum indicum suggests potential therapeutic avenues. [] This plant has a history of use in traditional medicine for treating malaria and rheumatism. [] Further research is needed to elucidate the specific biological targets and activities of this compound, which could inform its potential applications in drug discovery for various diseases.
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